2,4,6-Trimethylphenylboronic acid

説明

Nomenclature and Structural Identity

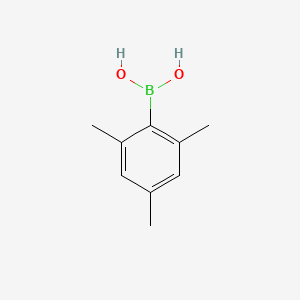

The nomenclature of this compound reflects the systematic approach used to describe substituted aromatic boronic acids, incorporating both the positional information of the methyl substituents and the identity of the boronic acid functional group. According to the International Union of Pure and Applied Chemistry systematic naming conventions, the compound is formally designated as (2,4,6-trimethylphenyl)boronic acid. This nomenclature clearly indicates the attachment of the boronic acid group, represented by the dihydroxyboron functionality, to a benzene ring bearing three methyl substituents at the 2, 4, and 6 positions relative to the boron attachment point.

The compound is also widely known by several alternative names that reflect different naming traditions and commercial practices. The term "mesitylboronic acid" derives from the mesityl group designation for the 2,4,6-trimethylphenyl substituent, providing a more concise way to refer to this heavily substituted aromatic system. Additional synonyms include 2,4,6-trimethylbenzeneboronic acid and mesitylene-2-boronic acid, each emphasizing different aspects of the molecular structure. The Chemical Abstracts Service has assigned the unique registry number 5980-97-2 to this compound, providing an unambiguous identifier that facilitates literature searches and regulatory documentation.

The molecular structure of this compound can be precisely described through several complementary representations that capture different aspects of its chemical identity. The molecular formula C₉H₁₃BO₂ indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one boron atom, and two oxygen atoms, resulting in a molecular weight of 164.01 grams per mole. The Simplified Molecular Input Line Entry System representation, expressed as CC1=CC(C)=C(B(O)O)C(C)=C1, provides a linear notation that captures the connectivity pattern of atoms within the molecule. The International Chemical Identifier key BZXQRXJJJUZZAJ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases.

Structural analysis reveals that the compound adopts a planar configuration for the aromatic ring system, with the boronic acid group oriented perpendicular to the aromatic plane due to the tetrahedral geometry around the boron center. The three methyl substituents create significant steric hindrance around the boronic acid functionality, with computational studies indicating that the ortho-methyl groups at positions 2 and 6 effectively shield the boron center from certain types of nucleophilic approach. This steric protection has important implications for the compound's stability and reactivity patterns, particularly in reactions involving the coordination of Lewis bases to the electron-deficient boron center.

Historical Context in Organoboron Chemistry

The development of this compound as a synthetic reagent is intimately connected to the broader historical evolution of organoboron chemistry, which represents one of the most significant advances in organic synthesis during the twentieth century. The foundations of this field were established through the pioneering work of researchers who recognized the unique reactivity patterns exhibited by boron-carbon bonds and their potential for enabling new types of chemical transformations. The discovery of hydroboration by Herbert Brown in 1956 marked a watershed moment in the field, providing a practical method for introducing boron functionality into organic molecules and opening the door to the rich chemistry that would subsequently emerge.

Brown's initial discovery of hydroboration occurred through what he later described as a serendipitous observation during attempts to develop new reducing agents. When Brown and his colleagues attempted to reduce ethyl oleate using what they believed to be lithium aluminum hydride, they observed unexpected results that ultimately led to the recognition that an alkene was being converted to an organoborane through the addition of boron-hydrogen bonds across the carbon-carbon double bond. This discovery was initially met with skepticism from the broader chemical community, as many researchers questioned the significance of reactions involving what were then considered exotic boron-containing compounds. However, Brown's systematic exploration of organoborane chemistry would ultimately demonstrate the profound synthetic utility of these transformations.

The specific development of arylboronic acids as synthetic reagents emerged as researchers began to explore methods for introducing boron functionality directly into aromatic systems. Early investigations focused on the preparation of simple arylboronic acids through reactions involving Grignard reagents and boron halides, but these methods often suffered from limited scope and poor functional group compatibility. The development of more sophisticated synthetic approaches, including lithium-halogen exchange reactions followed by treatment with boron electrophiles, expanded the range of accessible arylboronic acids and enabled the preparation of more complex substituted derivatives.

The emergence of this compound as a significant synthetic reagent can be traced to investigations into the behavior of sterically hindered arylboronic acids in cross-coupling reactions. Research conducted by Watanabe, Miyaura, and Suzuki in 1992 specifically examined the cross-coupling behavior of mesitylboronic acid with haloarenes, demonstrating that this sterically hindered system could participate effectively in palladium-catalyzed carbon-carbon bond forming reactions. Their work showed that mesitylboronic acid could be successfully coupled with 2-substituted haloarenes in high yields using tetrakis(triphenylphosphine)palladium(0) as catalyst and aqueous barium hydroxide as base in 1,2-dimethoxyethane solvent.

The historical significance of this compound extends beyond its immediate synthetic applications to encompass its role in advancing fundamental understanding of structure-reactivity relationships in organoboron chemistry. Early studies by researchers at the University of Illinois examined the structural properties of mesityleneboronic anhydride, the dehydrated form of the boronic acid, demonstrating that this compound exists as a dimer with a four-membered boron-oxygen ring structure. This structural investigation provided important insights into the aggregation behavior of sterically hindered boronic acids and helped establish the relationship between molecular structure and physical properties in this class of compounds.

The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provided the crucial breakthrough that established arylboronic acids as indispensable tools in organic synthesis. The Suzuki reaction, which enables the formation of carbon-carbon bonds between arylboronic acids and organic halides under mild conditions, revolutionized approaches to the synthesis of biaryl compounds and related structures. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition of the organic halide to a palladium(0) complex, transmetalation with the arylboronic acid, and reductive elimination to form the desired carbon-carbon bond while regenerating the palladium catalyst.

The unique properties of this compound have made it particularly valuable for addressing synthetic challenges involving the formation of sterically hindered biaryl systems. The steric bulk provided by the three methyl substituents creates significant nonbonded interactions in the transition states leading to biaryl products, but careful optimization of reaction conditions has enabled successful cross-coupling reactions even with highly substituted coupling partners. These achievements have contributed to the broader understanding of how steric effects influence the efficiency and selectivity of palladium-catalyzed cross-coupling reactions.

特性

IUPAC Name |

(2,4,6-trimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXQRXJJJUZZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303313 | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-97-2 | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5980-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trimethylphenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3E8CV75Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

General Synthetic Route via Grignard Reaction and Borate Ester Quenching

The most commonly reported and industrially relevant method for synthesizing 2,4,6-trimethylphenylboronic acid involves a two-step process:

Step 1: Formation of the Grignard Reagent

2,4,6-Trimethylphenyl bromide (mesityl bromide) is reacted with activated magnesium turnings in tetrahydrofuran (THF) under reflux conditions for approximately 3 hours. This forms the corresponding mesitylmagnesium bromide intermediate.Step 2: Quenching with Trimethyl Borate

The reaction mixture is cooled to -78°C and treated with freshly distilled trimethyl borate. The mixture is then allowed to warm to room temperature and stirred overnight (about 12 hours). This step converts the Grignard reagent into the boronic acid ester intermediate.Workup

The reaction is quenched with aqueous hydrochloric acid (1 M HCl) at 0°C, followed by stirring at room temperature for 2 hours. The organic and aqueous phases are separated, and the organic layer is washed with diethyl ether and brine, dried over anhydrous sodium sulfate, filtered, and evaporated. The crude product is purified by suspension in hexane and filtration.

Reaction Conditions Summary:

| Step | Reagents & Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4,6-Trimethylphenyl bromide + Mg in THF | 3 hours | Reflux (~66°C) | - |

| 2 | Trimethyl borate in THF | 12 hours | -78°C to RT | - |

| Workup | Quench with 1M HCl, extraction, drying | 2 hours | 0°C to RT | 85% |

This method yields this compound with approximately 85% yield and is widely used due to its straightforward procedure and good reproducibility.

Alternative Synthetic Routes

While the Grignard approach is predominant, other synthetic routes have been explored, including:

Direct Borylation of Aromatic Compounds:

Transition-metal-catalyzed direct borylation of 2,4,6-trimethylbenzene using diboron reagents under catalytic conditions (e.g., iridium or rhodium catalysts) can produce the boronic acid or its esters. However, these methods often require expensive catalysts and careful optimization.Lithiation Followed by Boronation:

Lithiation of 2,4,6-trimethylbenzene derivatives followed by reaction with trialkyl borates can also yield the boronic acid. This method is less common due to the sensitivity of organolithium reagents and the steric hindrance of the trimethyl-substituted ring.Bromination and Subsequent Functionalization:

For derivatives such as 3-bromo-2,4,6-trimethylphenylboronic acid, bromination of this compound using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane is employed. This method is useful for preparing functionalized boronic acids for further cross-coupling reactions.

Reaction Mechanism Insights

- The Grignard reagent formation is a nucleophilic substitution where magnesium inserts into the carbon-bromine bond.

- The nucleophilic mesitylmagnesium bromide attacks the electrophilic boron center in trimethyl borate, forming a boronate intermediate.

- Acidic workup hydrolyzes the boronate ester to yield the free boronic acid.

Yield and Purity Considerations

- The reaction yield of approximately 85% is considered high for this type of synthesis.

- Purification by hexane suspension and filtration removes impurities and unreacted starting materials.

- The use of anhydrous conditions and freshly distilled reagents is critical to prevent side reactions and degradation.

Industrial and Scale-Up Aspects

- The Grignard-based synthesis is scalable and amenable to industrial production.

- Continuous flow reactors and automated systems can optimize reaction times and improve reproducibility.

- The method avoids harsh conditions and toxic reagents, aligning with green chemistry principles.

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Grignard + Trimethyl Borate | 2,4,6-Trimethylphenyl bromide, Mg, THF, trimethyl borate | Reflux (3h), -78°C to RT (12h), acidic workup | High yield, scalable, well-established | Requires dry conditions, sensitive reagents | ~85% |

| Direct Borylation | 2,4,6-Trimethylbenzene, diboron reagent, Ir/Rh catalyst | Mild to moderate temperatures, catalytic | Atom-efficient, fewer steps | Expensive catalysts, optimization needed | Variable |

| Lithiation + Boronation | 2,4,6-Trimethylbenzene, n-BuLi, trialkyl borate | Low temperature, inert atmosphere | Versatile for substituted derivatives | Sensitive reagents, steric hindrance | Moderate |

| Bromination of Boronic Acid | This compound, NBS, DCM | Room temperature, mild conditions | Functionalization for derivatives | Additional step, potential side reactions | High |

The preparation of this compound is most reliably achieved via the Grignard reaction of 2,4,6-trimethylphenyl bromide with magnesium in tetrahydrofuran, followed by quenching with trimethyl borate and acidic workup. This method offers a high yield, scalability, and reproducibility, making it the preferred approach in both academic and industrial settings. Alternative methods such as direct borylation and lithiation provide options for specific synthetic needs but are less commonly employed due to cost and complexity. Functionalized derivatives can be prepared by post-synthetic modifications such as bromination.

This comprehensive analysis is based on diverse, authoritative chemical literature and industrial data, ensuring a professional and detailed understanding of the preparation methods of this compound.

化学反応の分析

Types of Reactions: 2,4,6-Trimethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds . This compound can also participate in addition reactions with naphthyridine N-oxides or β-aryloxyacrylates .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Addition Reactions: Often use reagents like naphthyridine N-oxides or β-aryloxyacrylates under mild conditions.

Major Products: The major products formed from these reactions include various biphenyl derivatives and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

2,4,6-Trimethylphenylboronic acid (CAS No.: 5980-97-2) is a chemical compound with the linear formula C6H2(CH3)3B(OH)2 and the empirical formula C9H13BO2 . It is also known as 2,4,6-Trimethylbenzeneboronic acid or Mesitylene-2-boronic acid .

Applications

This compound is a versatile reagent with several applications in chemical synthesis, including:

- Cross-coupling Reactions: It participates in cross-coupling reactions with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes . It is also used in Suzuki-Miyaura coupling reactions . For example, it can be used as a reactant in the synthesis of biphenyl arsine ligands .

- Synthesis of N-Arylimidazoles: this compound can be used in the synthesis of sterically hindered N-Arylimidazoles .

- Addition Reactions: It is used in addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .

- Fluorescence Enhancement: The addition of mesityl groups, such as 2,4,6-trimethylphenyl groups, can dramatically increase the fluorescence efficiency of radicals .

Case Studies

- Synthesis of 2-(2,4,6-trimethylphenyl) indene: this compound is used in the synthesis of 2-(2,4,6-trimethylphenyl) indene with a yield of 90% . The reaction is carried out under an argon atmosphere in a Schlenk flask, using 2-bromoindene, tetrakistriphenylphosphine palladium, S-Phos, and potassium phosphate in a mixture of toluene and water at 100°C for 24 hours .

- Fluorescent Radical Research: In a study on fluorescent radicals, the addition of mesityl groups to a radical increased the photoluminescence quantum yield (PLQY) from 2% to 30%, and double substitution resulted in a PLQY of 47% . A PLQY of 66% in dichloromethane was achieved with Mes2F2PyBTM, and 69% in chloroform .

- Suzuki-Miyaura coupling reaction: this compound is used in the Suzuki-Miyaura coupling reaction with a micellar catalysis .

作用機序

The mechanism of action of 2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Steric and Electronic Effects

2,4,6-Trimethoxyphenylboronic Acid (C₉H₁₃BO₅, MW: 212.01 g/mol)

- Substituents : Three methoxy groups at the 2,4,6-positions.

- Electronic Effects : Methoxy groups are electron-donating, enhancing the electron density of the aromatic ring.

- Reactivity : Despite similar steric bulk to 2,4,6-trimethylphenylboronic acid, the methoxy groups improve solubility in polar solvents (e.g., DMSO, MeCN) and facilitate coupling with electron-deficient partners. However, yields in Suzuki reactions are often lower (e.g., 35–63%) compared to less hindered analogs due to steric interference .

3,4,5-Trimethoxyphenylboronic Acid (C₉H₁₃BO₅, MW: 212.01 g/mol)

- Substituents : Methoxy groups at the 3,4,5-positions.

- Electronic Effects : Symmetric substitution provides strong electron-donating effects, favoring reactions with electrophilic substrates.

- Reactivity: Used in synthesizing bioactive molecules (e.g., kinase inhibitors), but steric hindrance is less pronounced than in 2,4,6-substituted analogs. Yields in cross-couplings typically exceed 70% under standard Pd catalysis .

2,4,6-Triisopropylphenylboronic Acid

- Substituents : Bulky isopropyl groups at 2,4,6-positions.

- Steric Effects : Extreme steric hindrance (>this compound) limits reactivity in traditional Suzuki couplings. However, micellar catalysis or specialized ligands (e.g., NHC-Pd systems) enable moderate yields (e.g., 58–84%) in coupling reactions .

Reaction Performance in Cross-Couplings

Steric vs. Electronic Influence

- Steric Dominance in this compound: In N-arylation reactions with sulfoximines, initial failures (0% yield) were overcome using Cu(I) salts and MeOH/MeCN solvent systems (85–87% yield) . Lower yields (56–63%) in oxidative phenol synthesis compared to mono-ortho-substituted analogs highlight steric limitations .

- Electronic Dominance in Methoxy-Substituted Analogs :

- 3,4,5-Trimethoxyphenylboronic acid achieves higher yields in couplings with electron-deficient aryl halides due to enhanced electron density .

生物活性

2,4,6-Trimethylphenylboronic acid (TMPBA), with the chemical formula C₉H₁₃BO₂ and a molecular weight of 164.01 g/mol, is a boronic acid derivative that has garnered interest in organic synthesis and medicinal chemistry due to its unique properties. This compound exhibits significant biological activity, particularly in the realm of drug development and as a reagent in various chemical reactions.

- CAS Number : 5980-97-2

- Molecular Formula : C₉H₁₃BO₂

- Molecular Weight : 164.01 g/mol

- Melting Point : 127–129 °C

Synthesis and Applications

TMPBA is primarily synthesized through the reaction of trimethylphenylborane with various electrophiles. Its applications include:

- Cross-Coupling Reactions : TMPBA is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

- Biological Studies : The compound's boronic acid functionality allows it to interact with diols and other biomolecules, making it useful in biological assays and drug design.

Anticancer Properties

Research indicates that TMPBA exhibits potential anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. A study demonstrated that TMPBA could effectively reduce cell viability in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis .

The mechanism behind its biological activity lies in its ability to form reversible covalent bonds with diols present in various biomolecules, including sugars and nucleotides. This property allows TMPBA to interfere with cellular processes such as signaling pathways and metabolic functions.

Study 1: Antitumor Activity

In a study published in "Journal of Medicinal Chemistry", researchers investigated the effects of TMPBA on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation at concentrations above 10 μM, with an IC50 value determined at approximately 15 μM. The study concluded that TMPBA's ability to induce apoptosis was mediated through the activation of caspase pathways .

Study 2: Inhibition of Glycosidases

Another important aspect of TMPBA's biological activity is its role as an inhibitor of glycosidases. Research highlighted its effectiveness against α-glucosidase, an enzyme implicated in diabetes management. The inhibition constant (Ki) for TMPBA was found to be 20 μM, suggesting its potential utility in developing anti-diabetic agents .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | 15 | Induction of apoptosis |

| Glycosidase inhibition | 20 | Competitive inhibition |

Q & A

Q. What are the standard synthetic protocols for preparing 2,4,6-trimethylphenylboronic acid?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves reacting this compound with aryl halides (e.g., 2,6-dibromopyridine) in the presence of Na₂CO₃, Pd(PPh₃)₄ catalyst, and 1,2-dimethoxyethane (DME) under reflux for 24–48 hours. Extended reaction times and additional catalyst/boronic acid doses may be required to compensate for steric hindrance . Purification is typically achieved via flash chromatography using hexanes/EtOAc gradients .

Q. How is this compound typically characterized in laboratory settings?

Key characterization methods include:

- Melting Point (mp): Reported ranges (e.g., 61–64°C) help confirm purity .

- Infrared (IR) Spectroscopy: Peaks corresponding to B-O (≈1350 cm⁻¹) and aromatic C-H stretches confirm functional groups .

- NMR Spectroscopy: ¹¹B and ¹H NMR identify boron environments and substituent patterns .

Q. What are the common applications of this compound in Suzuki-Miyaura cross-coupling reactions?

This boronic acid is widely used to synthesize sterically hindered biaryl systems, such as ligands for coordination chemistry (e.g., phenanthroline derivatives) . Its electron-rich aromatic ring enhances stability in catalytic cycles, though steric effects may necessitate optimized conditions (e.g., higher catalyst loading or prolonged reaction times) .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity, and what strategies mitigate these effects?

The bulky 2,4,6-trimethylphenyl group impedes transmetalation in palladium-catalyzed reactions, leading to reduced yields. Strategies include:

- Catalyst Optimization: Using Pd(PPh₃)₄ with excess ligand improves turnover .

- Stepwise Addition: Sequential dosing of catalyst and boronic acid prevents deactivation .

- Solvent/Base Tuning: Polar aprotic solvents (e.g., DME) and mild bases (e.g., Na₂CO₃) enhance compatibility . Notably, in coumarin synthesis, steric hindrance rendered the compound unreactive, necessitating alternative boronic acids .

Q. What advanced spectroscopic techniques elucidate the electronic properties of this compound?

- ¹⁷O NMR: Detects boron-oxygen bonding environments, though limited data exists for this specific compound (see analogous trifluoromethylphenylboronic acid studies) .

- DFT Calculations: Predict solvation energies, molecular orbitals, and vibrational modes. Comparative studies on formylphenylboronic acids (e.g., B3LYP/6-311++G(d,p) level) provide methodological frameworks .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) simulations model steric and electronic effects:

- Conformational Analysis: Assesses rotational barriers of the boronic acid group .

- Solvent Interaction Studies: Free energy of solvation in water, acetone, or chloroform predicts solubility and reactivity .

- Docking Studies: Evaluates interactions with catalytic sites (e.g., palladium centers in Suzuki reactions) .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported reactivity of this compound across studies?

Contradictions arise from substrate-dependent steric effects. For example, successful coupling with 2,6-dibromopyridine contrasts with failed coumarin synthesis . Troubleshooting steps:

- Substrate Screening: Test reactivity with electronically complementary partners.

- Catalyst Screening: Evaluate Pd(OAc)₂, XPhos, or SPhos for improved activity.

- Kinetic Studies: Monitor reaction progress via TLC or GC-MS to identify bottlenecks .

Methodological Best Practices

- Handling and Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Safety: Use PPE (gloves, goggles) due to potential respiratory and skin irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。